molecular formula C8H13N3O2 B13593552 3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B13593552
M. Wt: 183.21 g/mol
InChI Key: VCOWBRWHEXEQNP-UHFFFAOYSA-N
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Description

3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a compound that belongs to the class of amino acids, which are organic compounds containing both an amino group (-NH2) and a carboxyl group (-COOH). The presence of the pyrazole ring, a five-membered heterocyclic structure with two nitrogen atoms, makes this compound particularly interesting for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents that are environmentally friendly and cost-effective are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxyl group can produce alcohols .

Scientific Research Applications

3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with various molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, making it a versatile ligand for binding to enzymes and receptors. The amino and carboxyl groups can also form ionic bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-amino-3-(1H-pyrazol-4-yl)propanoic acid: Lacks the methyl groups on the pyrazole ring.

    3-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid: Has a different substitution pattern on the pyrazole ring.

    3-amino-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid: The amino group is positioned differently on the pyrazole ring.

Uniqueness

The presence of the 1,5-dimethyl substitution on the pyrazole ring in 3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

3-amino-3-(1,5-dimethylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C8H13N3O2/c1-5-6(4-10-11(5)2)7(9)3-8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13)

InChI Key

VCOWBRWHEXEQNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(CC(=O)O)N

Origin of Product

United States

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